molecular formula C9H9ClO B1593197 1-(3-(Chloromethyl)phenyl)ethanone CAS No. 41908-12-7

1-(3-(Chloromethyl)phenyl)ethanone

Cat. No. B1593197
CAS RN: 41908-12-7
M. Wt: 168.62 g/mol
InChI Key: COWCOTXRROPSNR-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)phenyl)ethanone (CMEPE) is a synthetic organic compound that has been studied in depth for its potential applications in a variety of fields. It is a member of the phenyl ketone family, which is a class of compounds that are known for their versatile reactivity. CMEPE has been studied for its potential uses in organic synthesis, medicine, and pharmacology.

Scientific Research Applications

Life Science Research

This compound is used in various areas of life science research . It can be used in the study of cellular processes, genetic material, and biological systems. Its properties make it suitable for use in experiments involving cell cultures and molecular biology .

Material Science

In the field of material science, 1-(3-(Chloromethyl)phenyl)ethanone is used due to its unique chemical properties . It can be used in the synthesis of new materials, and its reactivity can be exploited to create materials with desired properties .

Chemical Synthesis

1-(3-(Chloromethyl)phenyl)ethanone is used in chemical synthesis . Its reactivity makes it a valuable starting material for the synthesis of a wide range of organic compounds .

Chromatography

This compound can be used in chromatography, a laboratory technique for the separation of mixtures . Its properties can be exploited to help separate, identify, and quantify each component in a mixture .

Analytical Research

In analytical research, 1-(3-(Chloromethyl)phenyl)ethanone can be used as a standard or reagent . Its well-characterized properties make it useful for calibration and method development .

Biopharma Production

1-(3-(Chloromethyl)phenyl)ethanone can be used in biopharma production . It can be used in the synthesis of pharmaceuticals, particularly in the production of drugs that require a phenyl ethanone moiety .

Safety Controlled Environment

This compound is used in safety controlled environments . It’s important to handle this compound with care, as it has been classified as dangerous with the signal word “Danger” and hazard statement H314 .

Cleanroom Solutions

In cleanroom solutions, 1-(3-(Chloromethyl)phenyl)ethanone can be used in the development and testing of cleaning protocols . Its properties can be used to evaluate the effectiveness of cleaning procedures .

properties

IUPAC Name

1-[3-(chloromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWCOTXRROPSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634165
Record name 1-[3-(Chloromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Chloromethyl)phenyl)ethanone

CAS RN

41908-12-7
Record name 1-[3-(Chloromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41908-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Chloromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chloromethyl-phenyl)-ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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